3-Amino-2-cyclopropylpropan-1-ol
Overview
Description
3-Amino-2-cyclopropylpropan-1-ol: is an organic compound with the molecular formula C6H13NO. It is a cyclopropyl derivative of propanol, featuring an amino group at the third position and a hydroxyl group at the first position.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the reaction of cyclopropylcarbinol with ammonia under specific conditions to yield the desired product .
Industrial Production Methods: Industrial production of 3-Amino-2-cyclopropylpropan-1-ol may involve large-scale cyclopropanation reactions followed by purification processes to ensure high purity. The specific conditions and reagents used can vary depending on the desired yield and purity levels .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-Amino-2-cyclopropylpropan-1-ol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: It can participate in substitution reactions where the amino or hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions for substitution reactions can vary widely, but common reagents include halogens and acids.
Major Products Formed:
Oxidation: Formation of cyclopropyl ketones or aldehydes.
Reduction: Formation of cyclopropyl alcohols or amines.
Substitution: Formation of various substituted cyclopropyl derivatives.
Scientific Research Applications
Chemistry: 3-Amino-2-cyclopropylpropan-1-ol is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis .
Biology: In biological research, this compound can be used to study the effects of cyclopropyl groups on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules .
Medicine: Its unique structure may impart specific biological activities that are useful in drug design .
Industry: In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it a versatile intermediate in various chemical processes .
Mechanism of Action
The mechanism of action of 3-Amino-2-cyclopropylpropan-1-ol involves its interaction with specific molecular targets in biological systems. The amino and hydroxyl groups can form hydrogen bonds and other interactions with proteins and enzymes, potentially affecting their function. The cyclopropyl group may also influence the compound’s binding affinity and specificity for certain targets .
Comparison with Similar Compounds
2-Amino-1-cyclopropylpropan-1-ol: Similar structure but with the amino group at the second position.
3-Amino-2-cyclopropylbutan-1-ol: Similar structure but with an additional carbon in the chain.
3-Amino-2-cyclopropylpropan-2-ol: Similar structure but with the hydroxyl group at the second position.
Uniqueness: 3-Amino-2-cyclopropylpropan-1-ol is unique due to the specific positioning of the amino and hydroxyl groups, which can significantly influence its chemical reactivity and biological activity. The presence of the cyclopropyl group also imparts unique steric and electronic properties that differentiate it from other similar compounds .
Properties
IUPAC Name |
3-amino-2-cyclopropylpropan-1-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c7-3-6(4-8)5-1-2-5/h5-6,8H,1-4,7H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQISVXGEEYZTPB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CN)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1314910-96-7 | |
Record name | 3-amino-2-cyclopropylpropan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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